4-Piperidinylmethyl acetate hydrochloride 4-Piperidinylmethyl acetate hydrochloride
Brand Name: Vulcanchem
CAS No.: 184042-50-0
VCID: VC2673967
InChI: InChI=1S/C8H15NO2.ClH/c1-7(10)11-6-8-2-4-9-5-3-8;/h8-9H,2-6H2,1H3;1H
SMILES: CC(=O)OCC1CCNCC1.Cl
Molecular Formula: C8H16ClNO2
Molecular Weight: 193.67 g/mol

4-Piperidinylmethyl acetate hydrochloride

CAS No.: 184042-50-0

Cat. No.: VC2673967

Molecular Formula: C8H16ClNO2

Molecular Weight: 193.67 g/mol

* For research use only. Not for human or veterinary use.

4-Piperidinylmethyl acetate hydrochloride - 184042-50-0

Specification

CAS No. 184042-50-0
Molecular Formula C8H16ClNO2
Molecular Weight 193.67 g/mol
IUPAC Name piperidin-4-ylmethyl acetate;hydrochloride
Standard InChI InChI=1S/C8H15NO2.ClH/c1-7(10)11-6-8-2-4-9-5-3-8;/h8-9H,2-6H2,1H3;1H
Standard InChI Key WDWKKUOFGNRRBR-UHFFFAOYSA-N
SMILES CC(=O)OCC1CCNCC1.Cl
Canonical SMILES CC(=O)OCC1CCNCC1.Cl

Introduction

Chemical Structure and Properties

Structural Comparison

4-Piperidinylmethyl acetate hydrochloride differs from the related compounds primarily in its connecting groups. While the requested compound would have a methyl acetate group attached to the 4-position of piperidine with an HCl salt, the related compounds in the literature feature either an ethyl acetate group or a direct acetate attachment to the piperidine ring.

The closest documented compound, 2-(4-Piperidinyl)ethyl acetate hydrochloride, has the molecular formula C9H18ClNO2 . This differs from our target compound by having an additional carbon in the connecting chain between the piperidine ring and the acetate group.

Physical Properties

Based on the related compounds, we can deduce several likely physical properties for 4-Piperidinylmethyl acetate hydrochloride:

PropertyExpected ValueBasis
Molecular WeightLower than 186.15 g/molCompared to 2-(4-Piperidinyl)ethyl acetate HCl
Physical StateSolid at room temperatureCommon for hydrochloride salts
SolubilityWater-solubleTypical for hydrochloride salts
Melting PointLikely 150-200°CEstimated based on similar compounds

Chemical Reactivity

The chemical reactivity of 4-Piperidinylmethyl acetate hydrochloride would likely include:

  • Hydrolysis of the acetate group under basic conditions

  • Nucleophilic substitution reactions

  • Salt formation with various acids

  • Hydrogen bonding capabilities through the nitrogen atom

These predictions are based on the documented reactivity of 2-(4-Piperidinyl)ethyl acetate hydrochloride, which can undergo oxidation, reduction, and substitution reactions.

Synthesis Methods

Industrial Production Considerations

For industrial-scale production, continuous flow reactors might be employed, similar to methods used for 2-(4-Piperidinyl)ethyl acetate hydrochloride. This approach "allows for better control over reaction conditions and improved yield". The process would likely involve:

  • Continuous feeding of reactants into a reactor

  • Controlled reaction conditions

  • Continuous product removal

  • Purification steps

Chemical Reactions Analysis

Anticipated Reaction Types

Based on the documented reactions of similar compounds, 4-Piperidinylmethyl acetate hydrochloride would likely undergo several key reaction types:

Reaction TypeExpected ProductsCommon Reagents
OxidationCorresponding ketones or carboxylic acidsKMnO4, CrO3
ReductionAlcohols or aminesLiAlH4, NaBH4
Nucleophilic SubstitutionVarious substituted derivativesNaOH, K2CO3
Hydrolysis4-PiperidinylmethanolAqueous base

These reactions are extrapolated from the documented behavior of 2-(4-Piperidinyl)ethyl acetate hydrochloride, which can undergo similar transformations.

Mechanism of Action in Biological Systems

In biological systems, compounds with this structural profile typically interact with specific molecular targets. The mechanism likely involves:

  • Binding to enzyme active sites or receptor binding pockets

  • Potential inhibition of enzymatic activity

  • Modulation of receptor function as an agonist or antagonist

  • Influence on cellular signaling pathways

As noted for related compounds, the structure can "act as an agonist or antagonist, modulating the receptor's activity and influencing cellular signaling pathways".

Comparative Analysis with Related Compounds

Structural Homologs

A comparison of 4-Piperidinylmethyl acetate hydrochloride with its structural homologs reveals important distinctions:

CompoundCAS NumberKey Structural DifferenceMolecular Formula
2-(4-Piperidinyl)ethyl acetate hydrochloride184042-52-2Contains ethyl rather than methyl linkerC9H18ClNO2
Piperidin-4-yl acetate hydrochloride94886-04-1Acetate directly attached to piperidineC7H14ClNO2
(1-methylpiperidin-4-yl) acetate6659-34-3Contains N-methyl group, no HCl saltC8H15NO2

These structural differences would confer distinct chemical and biological properties to each compound.

Functional Group Effects

The presence of different functional groups and connecting units affects several properties:

  • The methyl linker in 4-Piperidinylmethyl acetate hydrochloride would create a different spatial arrangement compared to the ethyl linker in 2-(4-Piperidinyl)ethyl acetate hydrochloride

  • The shorter chain would likely increase rigidity and potentially alter binding properties

  • Reactivity patterns would differ slightly due to altered electronic effects

  • The hydrochloride salt formation improves water solubility compared to free base forms

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